molecular formula C15H20N4O2 B2890291 N-cyclopentyl-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 1226437-61-1

N-cyclopentyl-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2890291
CAS No.: 1226437-61-1
M. Wt: 288.351
InChI Key: GDYFNMWVUSBHBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a synthetic heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core substituted with an isopropyl group at position 5, a cyclopentyl carboxamide at position 7, and a 3-oxo functional group.

Properties

IUPAC Name

N-cyclopentyl-3-oxo-5-propan-2-yl-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-9(2)19-7-11(13-12(8-19)15(21)18-17-13)14(20)16-10-5-3-4-6-10/h7-10H,3-6H2,1-2H3,(H,16,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYFNMWVUSBHBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C2C(=NNC2=O)C(=C1)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of acetic anhydride and pyridine under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes the use of advanced techniques such as continuous flow reactors and automated synthesis to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-cyclopentyl-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Features and Substituent Variations

The pyrazolo[4,3-c]pyridine scaffold is common across all analogues. Key variations occur at positions 5 and 7, influencing physicochemical and biological properties:

Compound Name (Reference) Position 5 Substituent Position 7 Substituent Key Structural Differences
Target Compound Isopropyl Cyclopentyl carboxamide Balanced lipophilicity and steric bulk.
Ethyl 5-methyl derivative (6b) Methyl Ethoxycarbonyl Smaller substituent at C5; lower steric hindrance.
Ethyl 5-(4-methoxybenzyl) (6g) 4-Methoxybenzyl Ethoxycarbonyl Aromatic substituent enhances π-π interactions but may reduce metabolic stability.
Ethyl 5-cyanomethyl (6p) Cyanomethyl Ethoxycarbonyl Polar cyano group increases solubility but may reduce membrane permeability.
N-(pyridin-4-yl) carboxamide Propyl Pyridin-4-yl carboxamide Aromatic carboxamide enhances hydrogen bonding potential.
5-Ethyl-N-(3-methoxybenzyl) Ethyl 3-Methoxybenzyl carboxamide Methoxy group improves solubility and target affinity.

Physicochemical Properties

Melting Points and Stability:
  • Higher melting points correlate with aromatic or rigid substituents (e.g., 6j: 295–296°C with adamantylmethyl ).
  • The target compound’s cyclopentyl and isopropyl groups may yield a moderate melting point (~250–280°C), similar to 6g (216–217°C) .
Spectral Data:
  • IR Spectroscopy : All analogues show carbonyl stretches (1640–1730 cm⁻¹) and aromatic C-H bends (750–790 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks align with calculated masses (e.g., 6b: m/z 297 [M⁺] ).

Structural and Crystallographic Insights

X-ray crystallography of analogues (e.g., 6f, 6p, 7e ) confirms the planar pyrazolo[4,3-c]pyridine core.

Functional Implications of Substituent Differences

  • Lipophilicity: The isopropyl and cyclopentyl groups increase logP relative to methyl or cyanomethyl derivatives, favoring blood-brain barrier penetration .
  • Solubility : Carboxamide groups (as in the target compound) improve aqueous solubility over ethoxycarbonyl derivatives (e.g., 6b, 6g) .
  • Metabolic Stability : Aliphatic substituents (cyclopentyl, isopropyl) may resist oxidative metabolism better than aromatic groups (e.g., 6g’s 4-methoxybenzyl) .

Biological Activity

N-cyclopentyl-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on diverse sources.

1. Chemical Structure and Synthesis

The compound belongs to the class of pyrazolo[4,3-c]pyridine derivatives. Its chemical structure can be represented as follows:

C13H16N4O\text{C}_{13}\text{H}_{16}\text{N}_4\text{O}

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications to achieve the desired pyrazolo[4,3-c]pyridine framework.

2.1 Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • In Vitro Studies : The compound has demonstrated significant cytotoxic effects against various cancer cell lines. In particular, it has shown efficacy in inhibiting the proliferation of cells with homologous recombination repair deficiencies, suggesting a mechanism that may involve PARP inhibition similar to other known inhibitors like mefuparib hydrochloride .
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells by enhancing γH2AX levels and causing G2/M cell cycle arrest. This suggests that it may serve as a synthetic lethal agent in BRCA-deficient tumors .

2.2 Other Pharmacological Activities

Besides anticancer properties, preliminary evaluations suggest that this compound may possess other biological activities:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in HR-deficient cancer cells
CytotoxicitySignificant inhibition of cancer cell proliferation
Anti-inflammatoryPotential effects observed in related derivatives
NeuroprotectionEmerging evidence; further studies neededNot yet established

4. Conclusion

This compound exhibits promising biological activities, particularly as an anticancer agent through mechanisms involving apoptosis and cell cycle arrest. Further research is warranted to explore its full therapeutic potential across various diseases and to elucidate its mechanisms of action.

Q & A

Basic: What synthetic strategies are employed for the preparation of N-cyclopentyl-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide?

Answer:
The synthesis involves multi-step organic reactions, including cyclization, amidation, and functional group substitution. Key steps include:

  • Core formation : Construction of the pyrazolo[4,3-c]pyridine backbone via cyclocondensation reactions under controlled temperatures (80–120°C) and inert atmospheres .
  • Substituent introduction : Alkylation or acylation reactions to install the cyclopentyl and isopropyl groups, often requiring catalysts like palladium or copper for cross-coupling .
  • Carboxamide functionalization : Coupling with activated carboxylic acid derivatives (e.g., CDI or HATU-mediated reactions) .
    Optimization of solvent polarity (e.g., DMF or THF) and reaction time (12–48 hours) is critical to avoid side products .

Basic: How is structural confirmation achieved for this compound?

Answer:
A combination of spectroscopic and crystallographic methods is used:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR verify substituent positions and stereochemistry. For example, the carbonyl resonance at δ ~170 ppm confirms the carboxamide group .
  • X-ray crystallography : Resolves the 3D conformation, particularly the orientation of the cyclopentyl and isopropyl groups relative to the heterocyclic core .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 413.2) and fragmentation patterns .

Advanced: What computational approaches predict the biological targets or reactivity of this compound?

Answer:

  • Quantum mechanical calculations : Density Functional Theory (DFT) models predict electrophilic/nucleophilic sites by analyzing frontier molecular orbitals (HOMO/LUMO). This guides derivatization for enhanced reactivity .
  • Molecular docking : Virtual screening against protein databases (e.g., PARP-1 or kinase enzymes) identifies potential binding modes. For example, the pyrazolo-pyridine core may interact with ATP-binding pockets via π-π stacking .
  • MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales, highlighting critical hydrogen bonds or hydrophobic interactions .

Advanced: How can contradictory bioactivity data between analogs be resolved?

Answer:

  • Comparative SAR studies : Systematically vary substituents (e.g., replacing cyclopentyl with benzyl groups) and measure IC50_{50} values in enzyme inhibition assays (e.g., PARP-1). Data tables like the one below clarify structural determinants of activity :
Substituent (R1, R2)Target EnzymeIC50_{50} (nM)Reference
Cyclopentyl, isopropylPARP-125 ± 3
Benzyl, methylPARP-1120 ± 10
  • Off-target profiling : Use kinome-wide screens or proteomics to identify unintended interactions .
  • Crystallographic validation : Co-crystal structures resolve binding discrepancies (e.g., steric clashes due to bulkier substituents) .

Advanced: What strategies mitigate low yields in late-stage synthetic steps?

Answer:

  • Purification optimization : Employ flash chromatography (gradient elution with hexane/EtOAc) or preparative HPLC to isolate the product from byproducts .
  • Catalyst screening : Test palladium/ligand combinations (e.g., XPhos vs. SPhos) to enhance coupling efficiency in cyclopentyl group installation .
  • Reaction engineering : Use continuous flow reactors to improve heat/mass transfer, reducing degradation during exothermic steps .

Basic: What stability considerations are critical for handling this compound?

Answer:

  • Storage conditions : Store at –20°C under inert gas (argon) to prevent oxidation of the carboxamide group .
  • pH sensitivity : Avoid strong acids/bases (pH < 2 or > 10) to prevent hydrolysis of the pyrazolo-pyridine core .
  • Light exposure : Protect from UV light to maintain structural integrity, as conjugated systems may undergo photodegradation .

Advanced: How are structure-activity relationships (SAR) explored for this compound?

Answer:

  • Analog synthesis : Prepare derivatives with varied substituents (e.g., halogenated aryl groups, alkyl chains) and test in bioassays .
  • Pharmacophore mapping : Identify essential moieties (e.g., the 3-oxo group and carboxamide) using 3D-QSAR models .
  • Enzyme kinetics : Determine KiK_i values and binding kinetics (e.g., SPR or ITC) to quantify affinity changes with structural modifications .

Basic: What analytical methods assess purity and degradation products?

Answer:

  • HPLC-DAD : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities at 254 nm .
  • TLC-MS : Combine thin-layer chromatography with mass spectrometry for rapid degradation product identification .
  • Elemental analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .

Advanced: How can in silico tools optimize ADMET properties?

Answer:

  • ADMET prediction : Use SwissADME or ADMETlab to estimate logP (target ~3.5), BBB permeability, and CYP450 inhibition risks .
  • Metabolite prediction : GLORY or Meteor software identifies potential Phase I/II metabolites (e.g., hydroxylation at the cyclopentyl group) .
  • Toxicity screening : Derek Nexus flags structural alerts (e.g., mutagenic potential of nitro groups if introduced) .

Advanced: What experimental designs validate target engagement in cellular models?

Answer:

  • Cellular thermal shift assays (CETSA) : Monitor target protein denaturation upon compound binding .
  • Knockout/rescue models : Use CRISPR-Cas9 to delete the putative target gene and assess activity loss .
  • Biochemical pull-down assays : Affinity-tagged compound isolates bound proteins for identification via LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.